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Cat. No.: B1353361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the expected spectral characteristics of 1-
propyl-1H-pyrazole-5-carboxylic acid. Due to the absence of publicly available experimental

spectral data for this specific compound, this document presents predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are

based on the analysis of structurally similar compounds and established spectroscopic

principles. This guide also outlines the standard experimental protocols for acquiring such data

and includes workflow diagrams to illustrate these processes.

Predicted Spectral Data
While experimental spectra for 1-propyl-1H-pyrazole-5-carboxylic acid are not readily

available in public databases, we can predict the key spectral features based on its chemical

structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of atomic nuclei.

1.1.1. Predicted ¹H NMR Data
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The proton NMR spectrum is expected to show distinct signals for the propyl group, the

pyrazole ring protons, and the carboxylic acid proton.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.0 - 13.0 broad singlet 1H -COOH

~7.8 - 8.0 doublet 1H Pyrazole H-3

~6.5 - 6.7 doublet 1H Pyrazole H-4

~4.2 - 4.4 triplet 2H -N-CH₂-CH₂-CH₃

~1.8 - 2.0 sextet 2H -N-CH₂-CH₂-CH₃

~0.9 - 1.1 triplet 3H -N-CH₂-CH₂-CH₃

1.1.2. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the different carbon environments

within the molecule.

Chemical Shift (δ, ppm) Assignment

~165 - 170 -COOH

~140 - 142 Pyrazole C-3

~138 - 140 Pyrazole C-5

~110 - 112 Pyrazole C-4

~50 - 52 -N-CH₂-CH₂-CH₃

~23 - 25 -N-CH₂-CH₂-CH₃

~10 - 12 -N-CH₂-CH₂-CH₃

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (carboxylic acid

dimer)

~2960, ~2870 Medium C-H stretch (aliphatic)

~1700-1725 Strong C=O stretch (carboxylic acid)

~1500-1600 Medium
C=N, C=C stretch (pyrazole

ring)

~1200-1300 Strong C-O stretch (carboxylic acid)

~920 Broad
O-H bend (carboxylic acid

dimer)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and structural features.

m/z Interpretation

[M]+ Molecular ion peak

[M-45]+ Loss of -COOH group

[M-C₃H₇]+ Loss of the propyl group

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data discussed

above.

NMR Spectroscopy
2.1.1. Sample Preparation:
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Weigh approximately 5-10 mg of 1-propyl-1H-pyrazole-5-carboxylic acid.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD)

in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent

does not contain one.

Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous

solution.

2.1.2. Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a

30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4

seconds.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of

scans will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 1-propyl-1H-pyrazole-5-carboxylic acid sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition:
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Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
2.3.1. Sample Preparation (Electron Ionization - EI):

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or

dichloromethane).

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS).

2.3.2. Data Acquisition:

The sample is vaporized and then ionized in the ion source using a high-energy electron

beam (typically 70 eV for EI).

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the

mass analyzer.

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described

experimental protocols.
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NMR Spectroscopy Experimental Workflow.
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IR Spectroscopy (ATR) Experimental Workflow.
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Mass Spectrometry (EI) Experimental Workflow.
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at: [https://www.benchchem.com/product/b1353361#1-propyl-1h-pyrazole-5-carboxylic-acid-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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